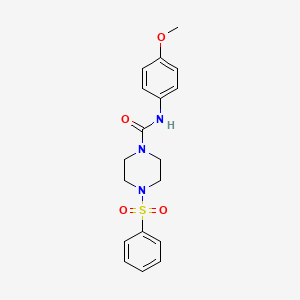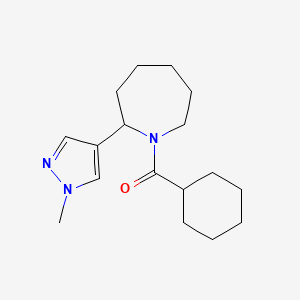
1-(cyclohexylcarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclohexylcarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)azepane, also known as CX614, is a chemical compound that belongs to the class of ampakines. Ampakines are a group of compounds that modulate the activity of AMPA receptors, which are glutamate-gated ion channels that play a crucial role in synaptic plasticity and memory formation. CX614 is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
1-(cyclohexylcarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)azepane modulates the activity of AMPA receptors, which are glutamate-gated ion channels that play a crucial role in synaptic plasticity and memory formation. It enhances the activity of AMPA receptors by increasing their sensitivity to glutamate, which leads to an increase in synaptic transmission and long-term potentiation.
Biochemical and Physiological Effects:
1-(cyclohexylcarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)azepane has been shown to enhance synaptic plasticity and improve cognitive function in animal models of various neurological disorders. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(cyclohexylcarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)azepane is its ability to enhance synaptic plasticity and improve cognitive function in animal models of various neurological disorders. However, one of the limitations of 1-(cyclohexylcarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)azepane is its potential toxicity and lack of selectivity for AMPA receptors.
Orientations Futures
There are several future directions for the research on 1-(cyclohexylcarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)azepane. One direction is to develop more selective and less toxic ampakines that can modulate the activity of AMPA receptors with greater specificity. Another direction is to investigate the potential therapeutic applications of 1-(cyclohexylcarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)azepane in other neurological disorders, such as traumatic brain injury and stroke. Finally, the development of 1-(cyclohexylcarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)azepane derivatives with improved pharmacokinetic properties and brain penetration could lead to the development of new and effective treatments for neurological disorders.
Méthodes De Synthèse
The synthesis of 1-(cyclohexylcarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)azepane involves several steps, including the reaction of cyclohexanone with methyl hydrazine to form 1-methylcyclohexylhydrazine, which is then reacted with 4-bromopyrazole to form 1-methyl-1H-pyrazol-4-yl)cyclohexanamine. Finally, this compound is reacted with cyclohexanecarbonyl chloride to form 1-(cyclohexylcarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)azepane.
Applications De Recherche Scientifique
1-(cyclohexylcarbonyl)-2-(1-methyl-1H-pyrazol-4-yl)azepane has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to enhance synaptic plasticity and improve cognitive function in animal models of these diseases.
Propriétés
IUPAC Name |
cyclohexyl-[2-(1-methylpyrazol-4-yl)azepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-19-13-15(12-18-19)16-10-6-3-7-11-20(16)17(21)14-8-4-2-5-9-14/h12-14,16H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDZYGHKEKCWOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCCCN2C(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-oxo-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-4H-chromene-2-carboxamide](/img/structure/B5312734.png)
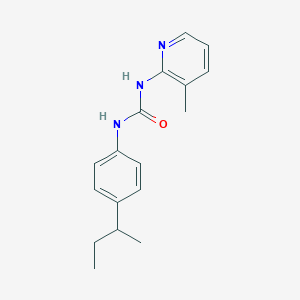
![7-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5312742.png)
![3-(allylthio)-6-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5312743.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N,2,2-trimethyl-1-(2-thienyl)cyclopropanecarboxamide](/img/structure/B5312746.png)
![5-isopropyl-2-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5312754.png)
![3-(2-chlorophenyl)-2-[2-(2-fluorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5312778.png)
![6-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5312783.png)
![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B5312789.png)
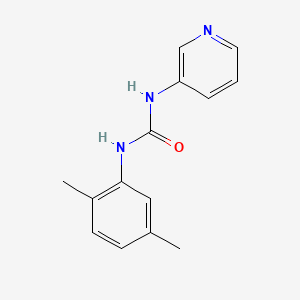
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2E)-3-phenyl-2-propenoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5312799.png)
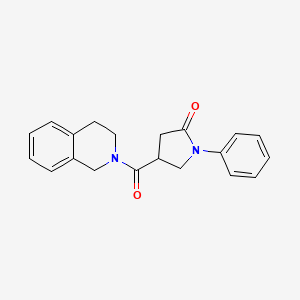
![2-methyl-4-(4-methyl-1-piperazinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5312811.png)
